4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

Catalog No.
S2834835
CAS No.
1002339-79-8
M.F
C28H20O4
M. Wt
420.464
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

CAS Number

1002339-79-8

Product Name

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid

Molecular Formula

C28H20O4

Molecular Weight

420.464

InChI

InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32)/b26-25+

InChI Key

MTTUYJXPONEHGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Solubility

not available

4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid, also known as TPE-CA, is a molecule studied for its aggregation-induced emission (AIE) properties. AIE materials are unique in that they exhibit weak fluorescence in dilute solutions but become significantly more fluorescent when they aggregate or come together in clusters. [] This property makes TPE-CA a potential candidate for various research applications.

Potential Applications in Bioimaging

TPE-CA's AIE properties make it a potential candidate for use in bioimaging. Researchers have explored its use for labeling cell membranes and tracking cellular processes. The weak fluorescence in dilute solutions minimizes background noise, while the enhanced fluorescence in aggregated states allows for better visualization of the targeted area. [, ]

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid is an organic compound with the molecular formula C28H20O4. It features a central 1,2-diphenylethene unit flanked by two benzoic acid moieties. This compound is notable for its structural complexity, which contributes to its unique chemical and physical properties. The predicted boiling point is approximately 587.1 °C, and it has a density of about 1.271 g/cm³ .

The significance of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid lies in its AIE properties. AIE molecules exhibit weak fluorescence in dilute solutions but become highly fluorescent when aggregated in concentrated solutions or solid states []. This property makes TPE-CA a promising candidate for various applications, such as organic light-emitting diodes (OLEDs) and bioimaging. The exact mechanism of the AIE effect in TPE-CA is still under investigation, but it is believed to be related to restricted molecular motions in the aggregated state, promoting radiative decay processes that lead to fluorescence [].

Typical of carboxylic acids and alkenes. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions under appropriate conditions.
  • Diels-Alder Reactions: The presence of the diene structure allows it to act as a diene in cycloaddition reactions.

Several methods can be employed to synthesize 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid:

  • Condensation Reactions: Utilizing benzaldehyde derivatives and acetophenone in a base-catalyzed condensation reaction can yield the diphenylethene core.
  • Carboxylation: Subsequent introduction of carboxylic acid groups can be achieved through carbonylation processes or direct carboxylation using carbon dioxide under high pressure.
  • Functionalization: Post-synthesis modifications can enhance solubility or alter reactivity.

This compound finds applications in various fields:

  • Material Science: Used as a building block in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and sensors due to its aggregation-induced emission properties .
  • Fluorescent Probes: Its unique photophysical properties make it suitable for use in biological imaging and diagnostics.
  • Pharmaceuticals: Potential applications in drug design due to its structural motifs that may interact with biological targets.

Interaction studies involving 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid are crucial for understanding its behavior in biological systems and materials science. Research indicates that compounds with similar structures often interact with proteins and nucleic acids, leading to fluorescence changes that can be exploited for imaging purposes .

Several compounds share structural similarities with 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4,4'-DiphenylbutadieneContains two phenyl groups connected by a butadiene unitKnown for its photochemical stability
1,2-DiphenylethyneAlkyne structure instead of alkeneExhibits different reactivity patterns
TetraphenylethyleneFour phenyl groups attached to a central ethyleneNotable for its aggregation-induced emission properties

Uniqueness: The presence of two benzoic acid moieties distinguishes 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid from these compounds, potentially enhancing its solubility and reactivity compared to others.

XLogP3

7

Dates

Modify: 2023-08-17

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